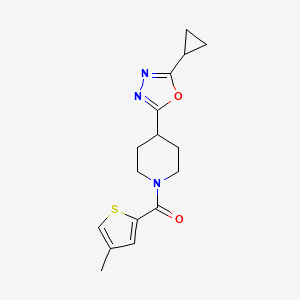
(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone is a useful research compound. Its molecular formula is C16H19N3O2S and its molecular weight is 317.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that many 1,3,4-oxadiazole derivatives exhibit a broad range of biological activities . For instance, some oxadiazole derivatives have been shown to be functionally selective M1 partial agonists with antagonist properties in M2 and M3 muscarinic receptor assays .
Mode of Action
1,3,4-oxadiazole derivatives are known to interact with various enzymes and proteins that contribute to cell proliferation . They can inhibit growth factors, enzymes, and kinases, contributing to their antiproliferative effects .
Biochemical Pathways
It is known that 1,3,4-oxadiazole derivatives can target various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in DNA synthesis, histone acetylation, DNA topology, telomere length, and nucleotide metabolism, respectively .
Pharmacokinetics
The pharmacokinetic properties of 1,3,4-oxadiazole derivatives can vary widely depending on their chemical structure and the presence of functional groups .
Result of Action
1,3,4-oxadiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
Biological Activity
The compound (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone is notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, including anticancer effects, antimicrobial activity, and mechanisms of action based on diverse research findings.
- Molecular Formula : C10H15N3O
- Molecular Weight : 193.25 g/mol
- CAS Number : 1082828-62-3
Biological Activity Overview
-
Anticancer Activity :
- Recent studies have highlighted the anticancer potential of oxadiazole derivatives. Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
- For instance, a study reported IC50 values of 0.67 µM against PC-3 prostate cancer cells and 0.80 µM against HCT-116 colon cancer cells, indicating strong growth inhibition .
- Antimicrobial Activity :
- Mechanisms of Action :
Table 1: Summary of Biological Activities
Detailed Findings
A study conducted by Arafa et al. evaluated several oxadiazole derivatives for their anticancer properties using the MTT assay. Among these compounds, some exhibited IC50 values significantly lower than standard chemotherapeutics, indicating their potential as effective anticancer agents . Furthermore, the ability to induce apoptosis was confirmed through flow cytometry analysis.
Properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-10-8-13(22-9-10)16(20)19-6-4-12(5-7-19)15-18-17-14(21-15)11-2-3-11/h8-9,11-12H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLNXVOWQPCFIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














